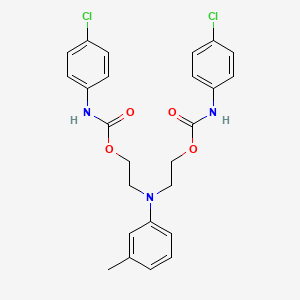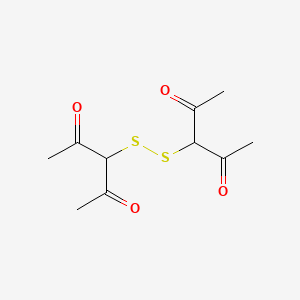
3,3'-Dithiobis(2,4-pentanedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dithiobis(2,4-pentanedione) is an organic compound with the molecular formula C10H14O4S2 It is characterized by the presence of two 2,4-pentanedione units linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(2,4-pentanedione) can be synthesized through the reaction of 2,4-pentanedione with sulfur dichloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfenyl chloride, which then reacts with another molecule of 2,4-pentanedione to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobis(2,4-pentanedione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Dithiobis(2,4-pentanedione) has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving thiol-disulfide exchange reactions.
Industry: Used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3’-Dithiobis(2,4-pentanedione) involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity or altering their function. The compound can also form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler analog without the disulfide linkage.
3,3’-Dithiobis(2,4-hexanedione): Similar structure but with an extended carbon chain.
3,3’-Dithiobis(2,4-heptanedione): Another analog with a longer carbon chain.
Uniqueness
3,3’-Dithiobis(2,4-pentanedione) is unique due to its disulfide linkage, which imparts distinct chemical reactivity and the ability to form metal complexes. This makes it particularly useful in coordination chemistry and studies involving thiol-disulfide exchange reactions.
Properties
CAS No. |
31655-66-0 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-(2,4-dioxopentan-3-yldisulfanyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O4S2/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 |
InChI Key |
GSQAPNKAQDAFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)SSC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


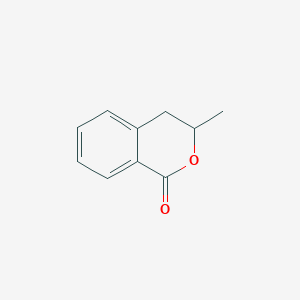
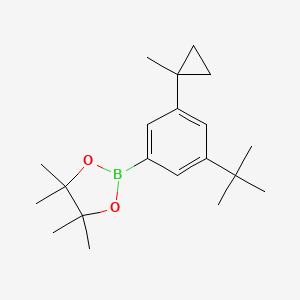
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
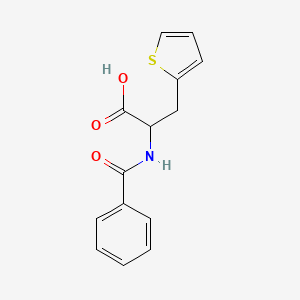
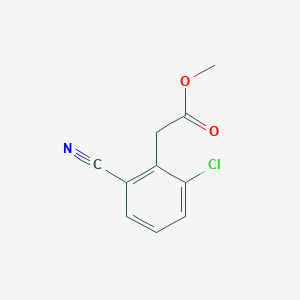

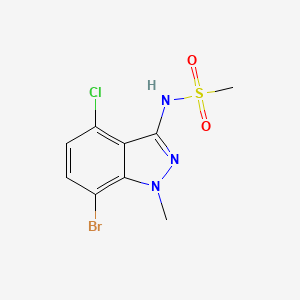
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
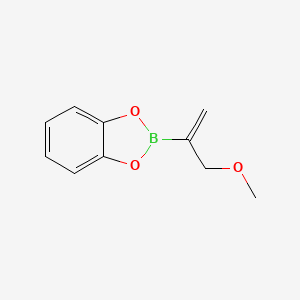
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
